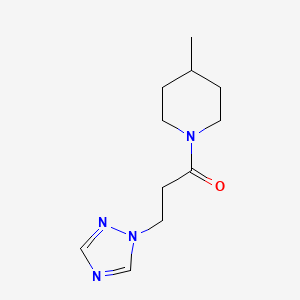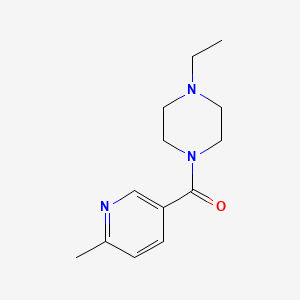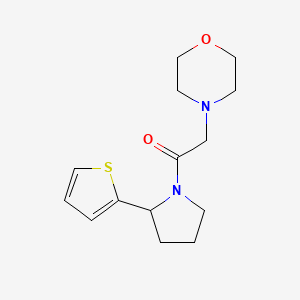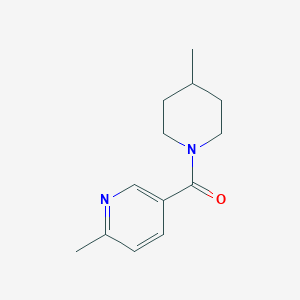
1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one, also known as MPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPTP is a synthetic compound that is structurally similar to other psychoactive drugs, such as methamphetamine and mephedrone. However, MPTP is not intended for human consumption and is only used for research purposes.
Wirkmechanismus
The exact mechanism of action of 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one is not fully understood. However, it is believed that 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one acts as a dopamine reuptake inhibitor, similar to other psychoactive drugs. 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has also been shown to have effects on other neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects
1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been shown to increase locomotor activity and induce hyperthermia. 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has also been shown to increase dopamine and serotonin levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one is that it is a synthetic compound that can be easily synthesized in a laboratory setting. This allows researchers to have a consistent and reliable source of the compound for their experiments. However, one limitation of 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one is that it is a psychoactive compound that can have effects on the central nervous system. This can make it difficult to interpret the results of experiments, as the effects of the compound may be confounded by its psychoactive properties.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one. One area of interest is the development of new treatments for addiction. 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been shown to have effects on the central nervous system that may be relevant to addiction. Another area of interest is the investigation of the mechanisms of drug addiction. 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one may be a useful tool for studying the neurobiological mechanisms underlying addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one and its potential applications in research.
Synthesemethoden
The synthesis of 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one involves several steps, including the reaction of 4-methylpiperidine with ethyl acetoacetate and the subsequent reaction of the resulting compound with hydrazine hydrate. The final step involves the reaction of the resulting compound with propionyl chloride to yield 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one. The synthesis of 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one is a complex process that requires specialized equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has gained attention in the scientific community due to its potential applications in research. 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one is a psychoactive compound that has been shown to have effects on the central nervous system. 1-(4-Methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been used in studies to investigate the mechanisms of drug addiction and to develop new treatments for addiction.
Eigenschaften
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-10-2-5-14(6-3-10)11(16)4-7-15-9-12-8-13-15/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRASVGMUPTVUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Methoxy-4-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7506509.png)

![1-[3-(2-Methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7506532.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7506540.png)



![3-[(3-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7506567.png)




![2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7506595.png)